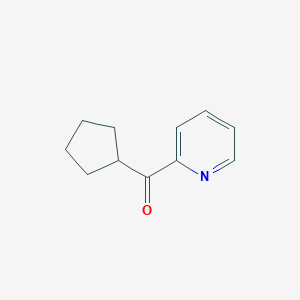![molecular formula C7H11NO B116263 1-[(E)-prop-1-enyl]pyrrolidin-2-one CAS No. 140165-83-9](/img/structure/B116263.png)
1-[(E)-prop-1-enyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-prop-1-enyl]pyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound consists of a pyrrolidinone ring with a propenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-[(E)-prop-1-enyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with propenyl halides under basic conditions. Another approach is the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. For instance, the reaction conditions for the formation of pyrrolidin-2-ones were optimized by using 1-phenylpiperidine as the model substrate, treated with copper acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures .
Analyse Chemischer Reaktionen
1-[(E)-prop-1-enyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde, which can further react to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The propenyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(E)-prop-1-enyl]pyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The exact mechanism of action of 1-[(E)-prop-1-enyl]pyrrolidin-2-one is still being studied. it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This can produce effects such as euphoria and increased energy .
Vergleich Mit ähnlichen Verbindungen
1-[(E)-prop-1-enyl]pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidine-2-one: A simpler derivative without the propenyl group, commonly used in organic synthesis.
Pyrrolidine-2,5-dione: Known for its applications in the treatment of epilepsy and other neurological disorders.
Prolinol: A derivative with hydroxyl groups, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its propenyl group, which imparts distinct reactivity and potential biological activities compared to other pyrrolidinone derivatives.
Eigenschaften
CAS-Nummer |
140165-83-9 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-[(E)-prop-1-enyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+ |
InChI-Schlüssel |
BFYSJBXFEVRVII-GORDUTHDSA-N |
SMILES |
CC=CN1CCCC1=O |
Isomerische SMILES |
C/C=C/N1CCCC1=O |
Kanonische SMILES |
CC=CN1CCCC1=O |
Synonyme |
2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


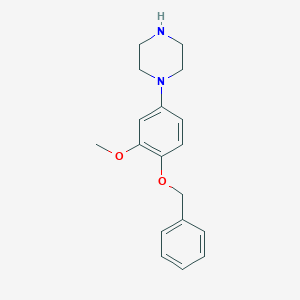
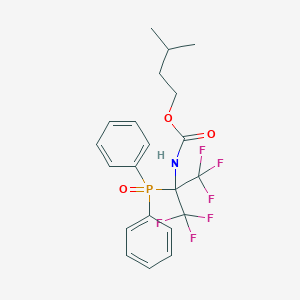
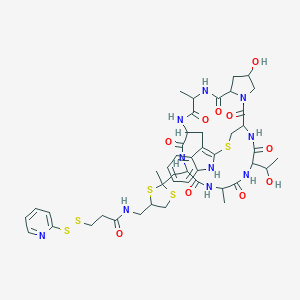
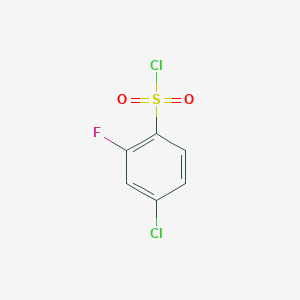
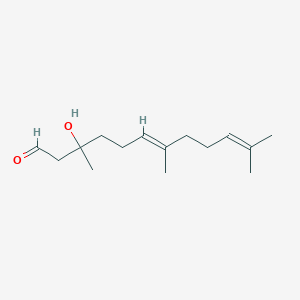
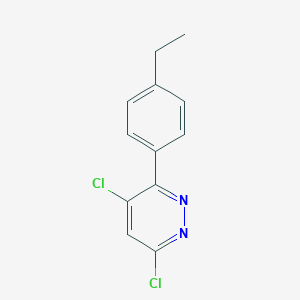
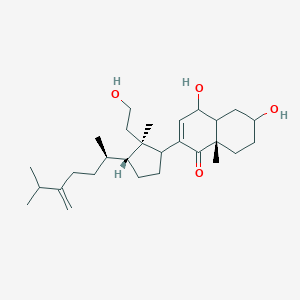
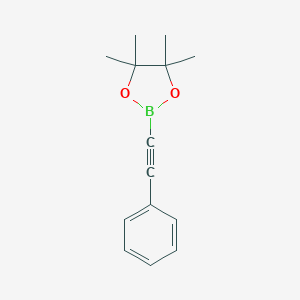
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
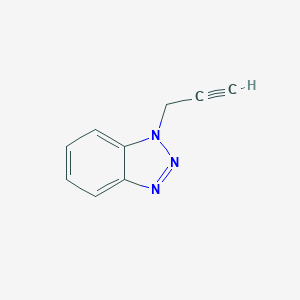
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
